2-{[3-(1-BENZYL-4-PIPERIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Overview
Description
2-{[3-(1-Benzyl-4-piperidyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core linked to a piperidine moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1-Benzyl-4-piperidyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be synthesized via the reduction of piperidone derivatives.
Linking via Sulfanyl Bridge: The final step involves the formation of a sulfanyl bridge between the quinazolinone and piperidine moieties, often using thiol-based reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1-Benzyl-4-piperidyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone or piperidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include modified quinazolinone derivatives, piperidine derivatives, and various sulfanyl-linked compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: It may have pharmacological properties that make it useful in the treatment of certain diseases.
Industry: Its unique structure can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(1-Benzyl-4-piperidyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of piperidine derivatives.
2-(1-Benzyl-4-piperidinyl)ethanamine: Another piperidine derivative with different functional groups.
4-Benzyl-4-piperidinecarboxamide: A compound with a similar piperidine core but different substituents.
Uniqueness
What sets 2-{[3-(1-Benzyl-4-piperidyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide apart is its unique combination of a quinazolinone core and a piperidine moiety linked via a sulfanyl bridge. This structure imparts unique chemical and biological properties that are not found in simpler piperidine or quinazolinone derivatives.
Properties
IUPAC Name |
2-[3-(1-benzylpiperidin-4-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c23-20(27)15-29-22-24-19-9-5-4-8-18(19)21(28)26(22)17-10-12-25(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSIFMXFAOIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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